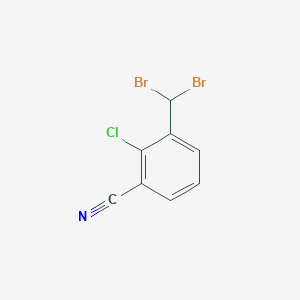
2-Chloro-3-(dibromomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(dibromomethyl)benzonitrile (2C3DBN) is a halogenated organic compound that has been used in scientific research for a variety of purposes. It is a colorless solid with a molecular weight of 326.9 g/mol. It has been used in a variety of organic synthesis reactions, as well as in biochemical and physiological studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile can be achieved through a multi-step reaction sequence starting from commercially available starting materials.
Starting Materials
2-Chlorobenzonitrile, Dibromomethane, Sodium hydride, Dimethyl sulfoxide (DMSO), Acetone, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 2-Chloro-3-(bromomethyl)benzonitrile, - Dissolve 2-Chlorobenzonitrile (1.0 eq) in dry DMSO and add NaH (1.2 eq) under nitrogen atmosphere., - Stir the mixture at room temperature for 30 minutes to form a yellow suspension., - Add dibromomethane (1.2 eq) to the reaction mixture and stir at 60°C for 8 hours., - Quench the reaction by adding acetone and stirring for 30 minutes., - Filter the resulting precipitate and wash with acetone to obtain the product., Step 2: Synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile, - Dissolve 2-Chloro-3-(bromomethyl)benzonitrile (1.0 eq) in ethyl acetate and add HCl (1.2 eq) dropwise., - Stir the mixture at room temperature for 30 minutes to form a clear solution., - Add NaOH (1.2 eq) dropwise to the reaction mixture until the pH reaches 10-11., - Extract the product with ethyl acetate and wash with water., - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.
Mecanismo De Acción
2-Chloro-3-(dibromomethyl)benzonitrile is a halogenated compound, and its mechanism of action is largely determined by its halogenation. The halogen atoms in 2-Chloro-3-(dibromomethyl)benzonitrile can form covalent bonds with other molecules, thereby altering their properties. For example, halogenation of proteins can alter their structure and function, and halogenation of enzymes can alter their catalytic activity. In addition, halogenation of small molecules can affect their solubility and bioavailability.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-3-(dibromomethyl)benzonitrile has been used in biochemical and physiological studies to investigate the effects of halogenated compounds on enzyme activity, protein-ligand interactions, and other biological processes. Studies have shown that 2-Chloro-3-(dibromomethyl)benzonitrile can affect the activity of enzymes, such as cytochrome P450, and can also affect the binding affinity of proteins for their ligands. In addition, 2-Chloro-3-(dibromomethyl)benzonitrile has been shown to affect the solubility and bioavailability of small molecules, such as drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(dibromomethyl)benzonitrile has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and its halogenation can affect the solubility and bioavailability of small molecules.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-3-(dibromomethyl)benzonitrile in scientific research. For example, it could be used to investigate the effects of halogenation on enzyme activity, protein-ligand interactions, and other biological processes. In addition, it could be used to investigate the effects of halogenation on drug metabolism and pharmacokinetics. Finally, it could be used to investigate the effects of halogenation on the solubility and bioavailability of small molecules.
Aplicaciones Científicas De Investigación
2-Chloro-3-(dibromomethyl)benzonitrile has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In biochemical and physiological studies, 2-Chloro-3-(dibromomethyl)benzonitrile has been used to investigate the effects of halogenated compounds on enzyme activity, protein-ligand interactions, and other biological processes. In drug development, 2-Chloro-3-(dibromomethyl)benzonitrile has been used to investigate the effects of halogenated compounds on drug metabolism and pharmacokinetics.
Propiedades
IUPAC Name |
2-chloro-3-(dibromomethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClN/c9-8(10)6-3-1-2-5(4-12)7(6)11/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUQKCRAYTVFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Br)Br)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628890 |
Source


|
| Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dibromomethyl)benzonitrile | |
CAS RN |
165187-23-5 |
Source


|
| Record name | 2-Chloro-3-(dibromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)

